molecular formula C16H25ClN4O2S B402768 8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332408-89-6

8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B402768
CAS No.: 332408-89-6
M. Wt: 372.9g/mol
InChI Key: REZCTAQUHRFMLO-UHFFFAOYSA-N
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Description

8-[(2-Chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by its 8-(2-chloroethyl)sulfanyl and 7-octyl substituents. The core structure features a xanthine scaffold, with modifications at positions 7 and 8 to enhance bioactivity and selectivity. This compound belongs to a class of 7,8-disubstituted purine-2,6-diones investigated for therapeutic applications, including phosphodiesterase (PDE) inhibition and anti-fibrotic activity .

Properties

IUPAC Name

8-(2-chloroethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2S/c1-3-4-5-6-7-8-10-21-12-13(18-16(21)24-11-9-17)20(2)15(23)19-14(12)22/h3-11H2,1-2H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCTAQUHRFMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SCCCl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Alkylating Agent : Methanesulfonic acid octyl ester or 1-bromooctane.

  • Base : Potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃).

  • Solvent : N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Temperature : 55–70°C.

Example Protocol :
A mixture of 3-methyl-3,7-dihydro-1H-purine-2,6-dione (10.0 g, 58.8 mmol), methanesulfonic acid octyl ester (12.4 g, 64.7 mmol), and KHCO₃ (8.3 g, 82.3 mmol) in NMP (100 mL) was stirred at 70°C for 12 hours. The product was isolated via flash chromatography (ethyl acetate/hexanes, 1:1) to yield 3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (14.2 g, 92%).

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism , where the purine dione’s nitrogen at position 7 acts as a nucleophile, displacing the mesylate or bromide leaving group. Polar aprotic solvents enhance nucleophilicity, while bicarbonate bases neutralize generated acids.

Chlorination or bromination at position 8 is essential for subsequent sulfanyl group introduction.

Chlorination Using N-Chlorosuccinimide (NCS)

  • Reagent : NCS (1.1–1.5 equiv).

  • Solvent : DMF or NMP.

  • Temperature : 25–50°C.

Example Protocol :
To a solution of 3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (10.0 g, 34.5 mmol) in DMF (50 mL), NCS (5.5 g, 41.4 mmol) was added portionwise at 25°C. After stirring for 6 hours, the mixture was poured into ice water, and the precipitate was filtered to yield 8-chloro-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (9.8 g, 89%).

Bromination Alternatives

Bromine or N-bromosuccinimide (NBS) in acetic acid achieves similar results but with lower regioselectivity.

Introduction of (2-Chloroethyl)sulfanyl Group

The final step involves substituting the halogen at position 8 with a (2-chloroethyl)sulfanyl group via nucleophilic aromatic substitution (NAS).

Thiolation Reaction

  • Nucleophile : 2-Chloroethanethiol or its sodium salt.

  • Base : K₂CO₃ or NaH.

  • Solvent : NMP or DMSO.

  • Temperature : 80–120°C.

Example Protocol :
A mixture of 8-chloro-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (5.0 g, 13.2 mmol), 2-chloroethanethiol (1.8 g, 15.8 mmol), and K₂CO₃ (2.2 g, 15.8 mmol) in NMP (30 mL) was heated at 100°C for 8 hours. The product was purified by recrystallization (ethanol/water) to yield the target compound (4.9 g, 85%).

Optimization Challenges

  • Side Reactions : Over-alkylation or oxidation of the thiol group necessitates inert atmospheres (N₂/Ar).

  • Solvent Choice : DMSO increases reaction rate but may promote decomposition above 110°C.

Alternative Pathways: One-Pot Synthesis

Recent patents disclose one-pot strategies to improve efficiency.

Combined Alkylation and Thiolation

  • Reagents : Simultaneous use of octylating and thiolating agents.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Example Protocol :
3-Methyl-3,7-dihydro-1H-purine-2,6-dione (10.0 g, 58.8 mmol), 1-bromooctane (12.9 g, 64.7 mmol), 2-chloroethanethiol (7.1 g, 64.7 mmol), and K₂CO₃ (16.2 g, 117.6 mmol) were heated in NMP (100 mL) at 120°C for 24 hours. Flash chromatography (CH₂Cl₂/MeOH, 9:1) yielded the product (15.3 g, 78%).

Comparative Analysis of Methods

Method Yield Reaction Time Purity Key Advantage
Stepwise Alkylation92%12 h>98%High regioselectivity
One-Pot Synthesis78%24 h95%Reduced purification steps
Bromination-Thiolation75%18 h90%Compatibility with sensitive groups

Mechanistic and Kinetic Studies

NAS Kinetics

The rate of thiolation follows second-order kinetics, dependent on both purine and thiol concentrations. Activation energy (Eₐ) ranges from 60–75 kJ/mol, indicating a moderate energy barrier.

Spectroscopic Monitoring

  • ¹H NMR : Disappearance of the C8-H signal (δ 8.2 ppm) confirms substitution.

  • LC-MS : [M+H]⁺ at m/z 373.1 verifies molecular weight.

Industrial-Scale Considerations

Cost-Efficiency

  • Solvent Recovery : NMP and DMF are distilled and reused, reducing costs by ~30%.

  • Catalyst Recycling : K₂CO₃ is recovered via aqueous extraction.

Emerging Innovations

Photocatalytic Thiolation

Visible-light-mediated reactions using eosin Y as a photocatalyst achieve 90% yield in 4 hours at 25°C.

Enzymatic Sulfur Incorporation

Triazine hydrolases catalyze thiolation with 99% enantiomeric excess (ee), though scalability remains challenging .

Chemical Reactions Analysis

8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Position 7 Substitutions

  • 7-Octyl vs. Shorter Alkyl Chains :
    The 7-octyl group in the target compound significantly increases lipophilicity (logP) compared to analogs like compound 145 (7-butoxy, ) or CP-7 (7-methyl, ). Longer alkyl chains enhance membrane permeability but may reduce aqueous solubility, impacting bioavailability .
  • Aromatic vs. Aliphatic Groups :
    Compounds like 7-benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methylpurine-2,6-dione () and 3-methyl-8-pentylsulfanyl-7-phenethylpurine-2,6-dione () feature aromatic 7-substituents. These groups introduce steric bulk and π-π interactions, whereas the 7-octyl chain in the target compound prioritizes lipophilic interactions .

Position 8 Substitutions

  • Sulfanyl vs. Halogen or Amine Groups :
    The 8-(2-chloroethyl)sulfanyl group distinguishes the target compound from halogenated analogs like 8-chloro-1,3,7-trimethylpurine-2,6-dione () and 8-bromo-3-cyclopropyl-7-methylpurine-2,6-dione (). Sulfanyl groups offer polarizable sulfur atoms for hydrogen bonding, while halogens (Cl, Br) act as electron-withdrawing groups, altering electronic properties and reactivity .
  • Reactive Moieties :
    The 2-chloroethylsulfanyl group may undergo nucleophilic substitution or hydrolysis, unlike stable substituents in 8-((2-chlorobenzyl)sulfanyl)-7-ethyl-3-methylpurine-2,6-dione () or 8-decylsulfanyl-7-isopentyl-3-methylpurine-2,6-dione (). This reactivity could influence metabolic stability or mechanism of action (e.g., alkylation of biological targets) .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents logP (Predicted)
Target Compound C₁₆H₂₄ClN₄O₂S 395.91 7-octyl, 8-(2-chloroethyl)sulfanyl ~4.2
8-Chloro-1,3,7-trimethylpurine-2,6-dione () C₈H₉ClN₄O₂ 228.64 8-Cl, 7-CH₃ ~0.8
8-((2-Chlorobenzyl)sulfanyl)-7-ethyl-3-methylpurine-2,6-dione () C₁₅H₁₅ClN₄O₂S 362.83 7-CH₂CH₃, 8-(2-Cl-benzyl)sulfanyl ~3.5
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methylpurine-2,6-dione () C₁₇H₁₈ClN₄O₃S 409.87 7-benzyl, 8-(3-Cl-2-OH-propyl)sulfanyl ~2.1

Key Observations :

  • Chloroethylsulfanyl substituents increase molar mass and polarity relative to simple halogen or alkyl groups .

PDE Inhibition

  • The target compound shares structural similarities with compound 832 (), a pan-PDE inhibitor with 8-[(furan-2-yl)methyl]amine and 7-butyl groups. The chloroethylsulfanyl group may enhance selectivity for PDE isoforms due to its electronic and steric profile .
  • Linagliptin (), a DPP-4 inhibitor, demonstrates how 8-aminopiperidinyl and quinazolinylmethyl groups redirect activity toward glucose metabolism, highlighting the critical role of substitution patterns in target specificity .

Cardiovascular and Antiarrhythmic Effects

  • Compound 15 (), with an 8-(2-morpholin-4-yl-ethylamino) group, exhibits prophylactic antiarrhythmic activity (ED₅₀ = 55.0).

Metabolic Stability

  • The 2-chloroethylsulfanyl group’s susceptibility to hydrolysis or glutathione conjugation contrasts with stable substituents like 8-decylsulfanyl (). This may result in shorter half-lives or reactive metabolite formation .

Biological Activity

8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione, a purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to sulfur mustard agents and is being investigated for its antimicrobial and anticancer properties. Understanding its biological activity can pave the way for therapeutic applications in treating various diseases.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 8-(2-chloroethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
  • Molecular Formula : C16H25ClN4O2S
  • CAS Number : 332408-89-6

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules. This interaction can lead to:

  • Covalent bonding with enzymes and other proteins, potentially inhibiting their function.
  • Induction of oxidative stress , which can trigger cellular apoptosis in cancer cells.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. A study showed that derivatives similar to this compound were tested against various cancer cell lines, including glioblastoma and breast cancer. The results demonstrated:

  • Cytotoxicity : The compound showed potent cytotoxic effects at nanomolar concentrations.
  • Mechanism of Action : Morphological changes indicative of apoptosis were observed, such as chromatin condensation and cell shrinkage .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest:

  • Broad-spectrum activity against various bacterial strains.
  • Potential effectiveness against resistant strains due to its unique mechanism of action.

Study on Anticancer Effects

A significant study focused on the cytotoxic effects of this compound on human cancer cell lines revealed:

Cell LineIC50 (nM)Mechanism of Action
Glioblastoma Multiforme50Induction of apoptosis via oxidative stress
Breast Adenocarcinoma30Inhibition of key signaling pathways

This data underscores the potential of this compound as a therapeutic agent in oncology.

Study on Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings highlight the compound's effectiveness in combating bacterial infections .

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